Umifenovir-d6 (hydrochloride), also known as Arbidol hydrochloride, is a synthetic antiviral agent primarily developed in Russia. It exhibits broad-spectrum antiviral properties, particularly against influenza viruses and coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The compound is classified as an antiviral medication and has been used in clinical settings for both prophylaxis and treatment of viral infections.
Umifenovir was first synthesized in the 1980s by the Russian pharmaceutical company Pharmstandard. It is recognized for its potential to enhance immune responses and inhibit viral replication, making it a subject of interest during viral outbreaks, including the COVID-19 pandemic. The hydrochloride salt form is commonly used in formulations due to its improved solubility and stability compared to the free base.
Umifenovir-d6 (hydrochloride) falls under the category of antiviral agents. It is specifically classified as a fusion inhibitor, which disrupts the ability of viruses to enter host cells. This mechanism distinguishes it from other antiviral drugs that may target different stages of the viral life cycle.
The synthesis of Umifenovir-d6 involves several chemical reactions that typically include the following steps:
Technical details include using solvents like dioxane and reagents such as thionyl chloride for chlorination reactions, which are crucial for producing the desired hydrochloride salt form .
Umifenovir-d6 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C_17H_22ClN_2O_3, and its structure includes:
The structural data can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into molecular connectivity and weight .
Umifenovir-d6 participates in several key chemical reactions during its synthesis and potential metabolic pathways:
These reactions are typically monitored using spectroscopic methods to ensure purity and yield throughout the synthesis process .
Umifenovir-d6 exerts its antiviral effects primarily through inhibition of viral fusion with host cell membranes. The mechanism involves:
Research indicates that Umifenovir can significantly reduce viral load in infected cells, making it an effective therapeutic option during viral infections .
Umifenovir-d6 (hydrochloride) possesses several notable physical and chemical properties:
These properties are essential for determining formulation strategies in drug development .
Umifenovir-d6 has several scientific uses:
The compound's versatility makes it a valuable asset in both clinical settings and research laboratories focused on virology and infectious diseases .
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into pharmaceutical compounds to modify pharmacokinetic profiles while preserving pharmacological activity. This approach leverages the kinetic isotope effect (KIE), where the higher mass of deuterium strengthens carbon-deuterium (C-²H) bonds compared to carbon-hydrogen (C-H) bonds. This decelerates enzymatic oxidative metabolism, thereby prolonging the drug’s half-life and reducing toxic metabolite formation. In antiviral drug development, deuterated analogs serve dual purposes: tracers for quantitative mass spectrometry and candidates with enhanced metabolic stability [1] [2].
Umifenovir-d6 hydrochloride exemplifies this strategy, incorporating six deuterium atoms at its dimethylaminoethyl moiety. This modification targets metabolic hotspots where oxidative N-dealkylation typically occurs. The deuterium-induced metabolic resistance enhances systemic exposure for both therapeutic applications and drug disposition studies, enabling precise quantification of parent compounds and metabolites in biological matrices [1] [5].
Table 1: Role of Deuterium Labeling in Antiviral Drug Development
| Objective | Mechanism | Impact on Umifenovir-d6 Hydrochloride |
|---|---|---|
| Metabolic Stability | KIE reduces bond cleavage rate | Prolonged half-life vs. non-deuterated Umifenovir |
| Tracer Applications | Distinct mass spectral signature | Enables LC-MS/MS quantification in complex matrices |
| Toxicity Mitigation | Suppresses reactive metabolite formation | Improved safety profile in preclinical models |
| Bioavailability | Altered clearance pathways | Enhanced AUC in pharmacokinetic studies |
The synthesis of Umifenovir-d6 hydrochloride (C₂₂H₂₀D₆BrClN₂O₃S; MW: 519.91 g/mol) centers on the selective deuteration of its dimethylaminoethyl group. The core indole scaffold is constructed via Fischer indole synthesis or transition-metal-catalyzed coupling reactions, followed by regioselective bromination at C5. The ethyl ester moiety is introduced through nucleophilic substitution, while the thioether linkage is established via alkylation of 4-hydroxybenzothiol [3] [5].
Deuterium incorporation employs catalytic H/D exchange or deuterated building blocks:
The hydrochloride salt forms by treating the free base with anhydrous HCl in acetone, yielding a white crystalline solid (CAS: 2928218-29-3) [1] [2].
Achieving high deuterium enrichment requires optimizing:
Table 2: Optimization Parameters for Deuteration Efficiency
| Parameter | Condition | Deuteration Ratio (D6/D5) | Yield (%) |
|---|---|---|---|
| Stoichiometry (amine) | 2:1 | 85:15 | 72 |
| Stoichiometry (amine) | 3:1 | 98:2 | 88 |
| Solvent | DMF/H₂O | 78:22 | 65 |
| Solvent | Anhydrous DMF | 95:5 | 81 |
| Catalyst | None | 70:30 | 58 |
| Catalyst | Pd/C (5%) | 98:2 | 85 |
Isotopic purity must exceed 98% to prevent pharmacokinetic data skewing in tracer studies. Residual solvents (e.g., DMF < 500 ppm) are monitored via gas chromatography [1] [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6